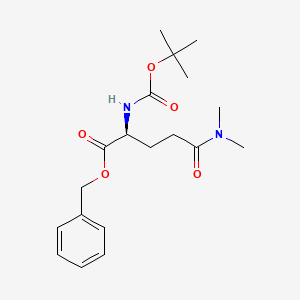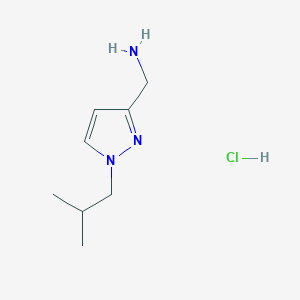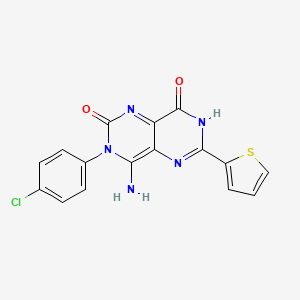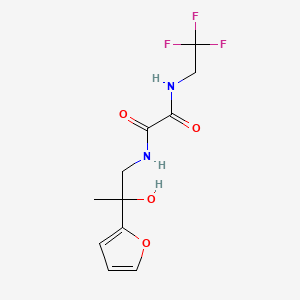
N1-(2-(furan-2-yl)-2-hydroxypropyl)-N2-(2,2,2-trifluoroethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is an oxalamide derivative, which is a class of compounds containing an oxalamide group, a functional group with the formula R-C(O)N(R’)C(O)R’'. Oxalamides are used in a variety of applications, including as intermediates in organic synthesis .
Molecular Structure Analysis
The molecular structure of this compound would likely show the characteristic features of oxalamides, including the carbonyl (C=O) and amide (N-H) functional groups. The furan ring and the trifluoroethyl group would also be prominent features .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the amide group could result in hydrogen bonding, affecting the compound’s solubility and boiling point .Scientific Research Applications
Catalytic Activity in Chemical Reactions
N1-(2-(furan-2-yl)-2-hydroxypropyl)-N2-(2,2,2-trifluoroethyl)oxalamide has been explored in the context of catalyzing chemical reactions. For instance, N,N'-Bis(furan-2-ylmethyl)oxalamide (BFMO), a related compound, has demonstrated effectiveness in promoting Cu-catalyzed N-arylation of anilines and cyclic secondary amines. This method has facilitated the coupling of a broad range of (hetero)aryl bromides with various (hetero)aryl amines and cyclic secondary amines at relatively low temperatures, offering a pathway to pharmaceutically important building blocks (Bhunia, Kumar, & Ma, 2017).
Luminescent Material for Detecting Toxic Anions
The compound has also found use in the development of luminescent materials for detecting toxic anions in aqueous media. Specifically, a terbium-doped yttrium-based metal-organic framework incorporating furan-2,5-dicarboxylic acid and oxalate has been synthesized. This material demonstrated a high visible green emission upon excitation, which could be utilized for luminescence-based visible detection of toxic anions like chromate and permanganate (Singha, Majee, Hui, Mondal, & Mahata, 2019).
Biofuel Feedstock Applications
Moreover, research into biofuel feedstocks has involved the use of furfural and its derivatives, closely related to the chemical structure of N1-(2-(furan-2-yl)-2-hydroxypropyl)-N2-(2,2,2-trifluoroethyl)oxalamide. Furfural can be converted to levulinate esters, such as isopropyl levulinate and furan-2-ylmethyl-levulinate, through a combined catalytic strategy, pointing to potential applications in sustainable energy production (Chen, Li, Huang, & Yuan, 2016).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[2-(furan-2-yl)-2-hydroxypropyl]-N'-(2,2,2-trifluoroethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2O4/c1-10(19,7-3-2-4-20-7)5-15-8(17)9(18)16-6-11(12,13)14/h2-4,19H,5-6H2,1H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUWBPJLUEYGMHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NCC(F)(F)F)(C1=CC=CO1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(furan-2-yl)-2-hydroxypropyl)-N2-(2,2,2-trifluoroethyl)oxalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,6-Dichloro-2-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]imidazo[1,2-a]pyridine](/img/structure/B2835052.png)

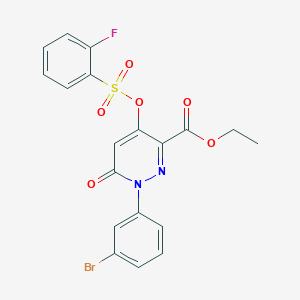
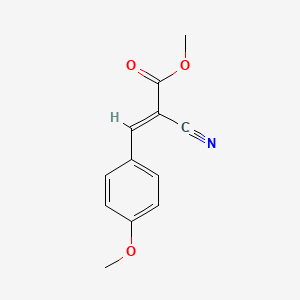

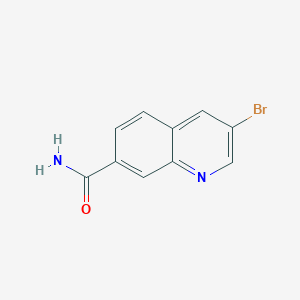
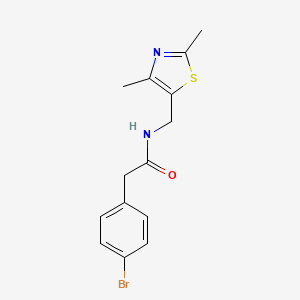
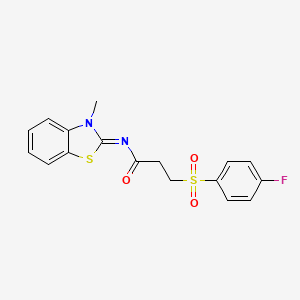
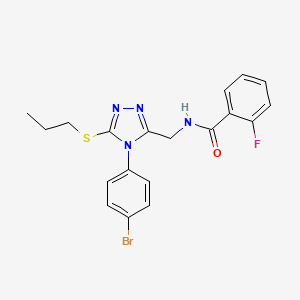

![2-Cyclopropyl-5-[[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2835065.png)
